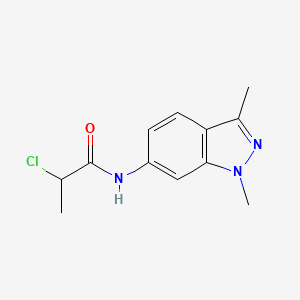

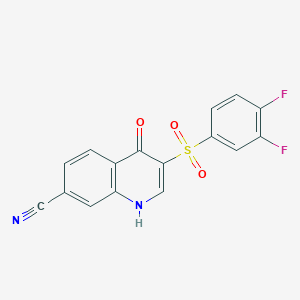

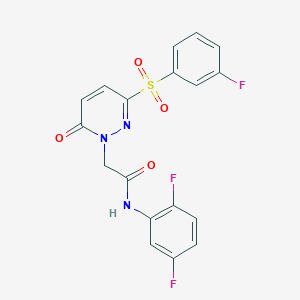

![molecular formula C25H26N4O4S B2489767 Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1111142-35-8](/img/structure/B2489767.png)

Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic systems, such as pyrido[4,3-d]pyrimidin-2-yl derivatives, involves multi-step reactions starting from acetoacetic esters to yield various protected and unprotected forms. For example, Lovro Selič et al. (1997) demonstrated the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones through a three-step process from corresponding acetoacetic esters, highlighting the synthetic versatility of pyrimidinone derivatives (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

El-Azab et al. (2016) conducted a comprehensive FT-IR, FT-Raman, and molecular docking study on a closely related compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, revealing insights into its molecular stability, charge delocalization, and potential biological activity through inhibitor binding affinity analysis (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Chemical Reactions and Properties

Gangjee et al. (2009) synthesized dual inhibitors based on the thieno[2,3-d]pyrimidine scaffold, demonstrating the reactivity and potential pharmacological applications of compounds within this class. The study highlighted the synthetic approach to obtaining compounds with significant inhibition against enzymes like thymidylate synthase and dihydrofolate reductase, showcasing the chemical reactivity and functionalization capacity of these heterocyclic systems (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Physical Properties Analysis

The study by El-Lateef et al. (2019) on Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate explored the corrosion inhibition performance on carbon steel in acidic environments. This work provides valuable insights into the physical properties of pyrimidin-4-yl derivatives, such as their application in corrosion inhibition, demonstrating the compounds' surface interaction capabilities and potential for protective coatings (El-Lateef, Abdallah, & Ahmed, 2019).

Chemical Properties Analysis

The synthesis and characterization of similar compounds, such as ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, reveal detailed chemical properties, including reactivity towards specific reagents and conditions for achieving desired transformations. N. H. Al-Said and Ayat M. Al-Sghair (2013) described a route involving condensation and reduction steps, underscoring the chemical versatility and reactivity of these compounds (Al-Said & Al-Sghair, 2013).

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

- Dual Inhibitors of Enzymes for Cancer Therapy : Compounds synthesized from derivatives, including those related to the specified chemical structure, have been investigated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing potential as antitumor agents. These compounds exhibit significant inhibition of tumor cell growth in culture, highlighting their potential for development into cancer therapies (Gangjee et al., 2009).

Antimicrobial and Antiviral Applications

- Potential Antimicrobial Agents : Some derivatives synthesized from the given chemical structure have shown promising antimicrobial activities. For instance, studies involving the synthesis and characterization of new quinazolines as potential antimicrobial agents have revealed their effectiveness against various bacteria and fungi, suggesting a broad spectrum of antimicrobial application (Desai et al., 2007).

- Anti-HIV Activity : Derivatives of the specified chemical structure have also been evaluated for their potential to inhibit the replication of the human immunodeficiency virus (HIV), with some compounds showing virus-inhibiting properties in vitro (Novikov et al., 2004).

Herbicide and Plant Growth Regulation

- Herbicide Development : Research into the synthesis and structure-activity studies of analogues for herbicidal activity against specific weeds has led to the development of novel herbicides. These studies demonstrate the utility of these compounds in agricultural applications, with some showing effectiveness as herbicide antidotes to protect crops from damage (Tamaru et al., 1997).

Synthesis and Chemical Analysis

- Advanced Synthesis Techniques : The synthesis of derivatives related to the specified compound has involved advanced techniques, such as microwave irradiation, to improve yields and reaction times. This highlights the chemical's relevance in the development of new synthetic methodologies for efficient production of complex molecules (Darehkordi & Ghazi, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-[[2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4S/c1-2-33-24(32)18-9-6-10-19(13-18)26-22(30)16-34-25-27-21-11-12-29(15-20(21)23(31)28-25)14-17-7-4-3-5-8-17/h3-10,13H,2,11-12,14-16H2,1H3,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVQZFUHARPAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

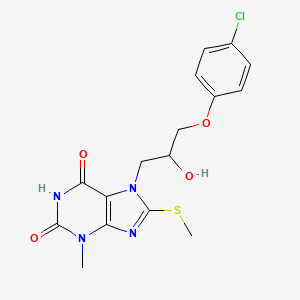

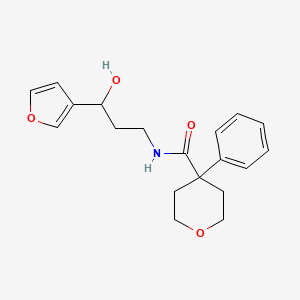

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)

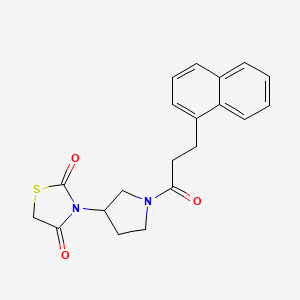

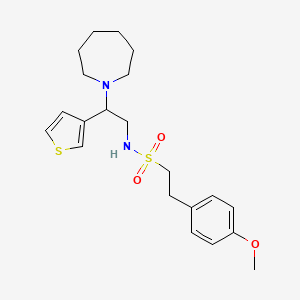

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

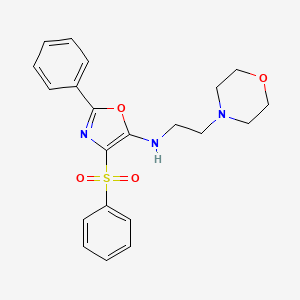

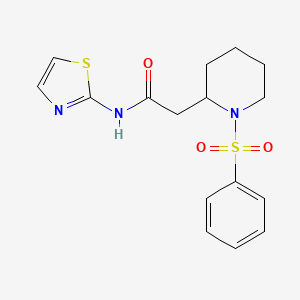

![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)

![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)